N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthetic route to prepare this compound involves several steps. While I don’t have access to specific papers detailing the synthesis, it likely includes the condensation of an isobutyryl group with a tetrahydroquinoline ring, followed by amidation with benzoyl chloride. Researchers have optimized this process to achieve high yields and purity .

Molecular Structure Analysis

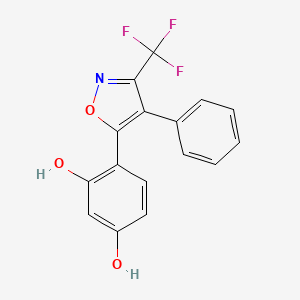

The molecular formula of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is C~20~H~22~N~2~O~2~ , with a molecular weight of approximately 322.408 g/mol . The compound consists of a benzamide moiety attached to a tetrahydroquinoline ring via an isobutyryl group. The precise arrangement of atoms and bond angles can be visualized using molecular modeling software.

Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

Regio- and Stereoselective Synthesis : Research has developed methodologies for the synthesis of isoindolin-1-ones and isoquinolin-1-ones, which are structurally related to the query compound. These compounds are synthesized under mild conditions, showcasing the versatility in functional group accommodation and potential for generating biologically interesting alkaloids like cepharanone B (Yao & Larock, 2005).

Palladium Mediated Synthesis : Another study explored the palladium-catalyzed synthesis of N-substituted isoindolinones and isoquinolinones, highlighting efficient routes to these compounds which could share reactive intermediates or synthetic pathways with the compound of interest (Khan & Reza, 2005).

Potential Biological Activities

Fluorescent Labeling for Biological Studies : Fluorescently labeled oligodeoxyribonucleotides utilizing isoquinoline derivatives demonstrate the utility of such compounds in biophysical studies, indicating potential research applications in molecular biology and genetics (Singh et al., 2007).

Novel Applications

Antimicrobial and Antitubercular Activities : A study on novel carboxamide derivatives of 2-quinolones, which may share structural motifs with the query compound, reported promising antibacterial, antifungal, and antitubercular activities, indicating a potential for pharmaceutical application in treating infections (Kumar, Fernandes, & Kumar, 2014).

Synthetic and Mechanistic Insights

Nickel-Catalyzed Direct Alkylation : The alkylation of benzamides, a functional group present in the query compound, demonstrates the versatility of these substrates in synthetic chemistry, providing insights into potential modifications and applications of the compound (Aihara & Chatani, 2013).

Wirkmechanismus

The exact mechanism of action for N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide remains an active area of investigation. It may interact with cellular pathways related to neuroprotection, apoptosis, or cell survival. Researchers have observed neuroprotective effects in animal models, but further studies are required to elucidate the precise targets and pathways involved .

Eigenschaften

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-14(2)20(24)22-12-6-9-15-10-11-17(13-18(15)22)21-19(23)16-7-4-3-5-8-16/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGPVDANBIBGKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2913963.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2913964.png)

![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2913967.png)

![3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid](/img/structure/B2913968.png)

![(E)-3-[5-(3-Nitrophenyl)thiophen-2-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2913970.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2913977.png)

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2913978.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2913981.png)